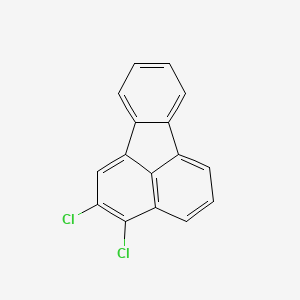

2,3-Dichlorofluoranthene

Description

Contextualization of 2,3-Dichlorofluoranthene within the HPAH Chemical Class

This compound is a specific congener belonging to the chlorinated subclass of HPAHs. Its parent compound, fluoranthene (B47539), is a PAH composed of a naphthalene (B1677914) and a benzene (B151609) unit connected by a five-membered ring. The introduction of two chlorine atoms at the 2nd and 3rd positions of the fluoranthene structure creates this compound. This structural modification significantly influences its physicochemical properties, environmental behavior, and potential toxicity compared to the parent fluoranthene molecule.

Significance of Dichlorinated Fluoranthenes in Environmental and Chemical Sciences Research

Dichlorinated fluoranthenes, including isomers like this compound, are of particular interest to researchers for several reasons. Their presence in the environment, often as byproducts of industrial processes and waste incineration, raises concerns about their potential impact on ecosystems and human health. nih.gov The study of these compounds helps in understanding the formation pathways of HPAHs and their fate and transport in various environmental compartments. Research has shown that chlorinated PAHs can be more toxic than their parent compounds, potentially increasing the risk of adverse health effects. gdut.edu.cn For instance, some chlorinated PAHs have been found to exhibit higher toxic equivalent quantities than some well-known dioxins and furans. gdut.edu.cn

The table below presents some key physicochemical properties of this compound, which are crucial for understanding its environmental behavior.

| Property | Value |

| Molecular Formula | C₁₆H₈Cl₂ |

| Molecular Weight | 271.14 g/mol |

| Appearance | Solid |

| LogP (Octanol-Water Partition Coefficient) | Estimated to be higher than fluoranthene, indicating greater lipophilicity. herts.ac.uk |

Overview of Research Trajectories Pertaining to Halogenated Polycyclic Aromatic Compounds

Research on HPAHs is a rapidly evolving field. copernicus.org Current research trajectories focus on several key areas:

Analytical Method Development: Establishing sensitive and reliable methods for the detection and quantification of HPAHs in complex environmental matrices is a primary focus. copernicus.org This includes the use of advanced instrumentation such as high-resolution mass spectrometry.

Source Apportionment: Identifying the primary industrial and combustion sources that lead to the formation and release of HPAHs into the environment is crucial for developing effective mitigation strategies. gdut.edu.cn

Environmental Fate and Transport: Studies are investigating how HPAHs move through the environment, their persistence in different media (air, water, soil, and sediment), and their potential for long-range atmospheric transport. gdut.edu.cnherts.ac.uk

Toxicology: A significant area of research is dedicated to understanding the toxic mechanisms of HPAHs, including their potential to cause DNA damage and other adverse health effects. nih.gov The toxicological profiles of many HPAHs, including this compound, are still not fully characterized.

Formation Mechanisms: Researchers are exploring the chemical pathways through which PAHs become halogenated during thermal processes.

Recent studies have highlighted the widespread presence of HPAHs in various environments, from industrial areas to remote regions, indicating their persistence and mobility. gdut.edu.cnnih.gov For example, historical trend analysis of sediment cores has shown an increase in HPAH concentrations since the mid-20th century, correlating with industrial development. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

86329-60-4 |

|---|---|

Molecular Formula |

C16H8Cl2 |

Molecular Weight |

271.1 g/mol |

IUPAC Name |

2,3-dichlorofluoranthene |

InChI |

InChI=1S/C16H8Cl2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H |

InChI Key |

FVGIGJCPMHGKGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dichlorofluoranthene

Electrophilic Substitution Reactions Involving Chlorine

Electrophilic aromatic substitution (EAS) is a characteristic reaction for polycyclic aromatic hydrocarbons (PAHs), where an electrophile replaces a hydrogen atom on the aromatic ring. researchgate.netbyjus.com The electron-rich π-system of the fluoranthene (B47539) core makes it susceptible to attack by strong electrophiles. researchgate.net In EAS reactions, the initial attack by the electrophile on the aromatic ring is typically the rate-determining step, leading to a high-energy, non-aromatic carbocation intermediate known as a Wheland intermediate. lumenlearning.com Aromaticity is then restored by the loss of a proton. lumenlearning.comlibretexts.org

For chlorinated PAHs, the chlorine atoms act as deactivating, ortho-, para-directing groups, influencing the position of subsequent electrophilic attacks. However, the reactivity of the aromatic rings is substantially lower than that of alkenes, requiring a highly reactive electrophile, often a carbocation, for the reaction to proceed. libretexts.org The formation of chlorinated PAHs in the environment, such as during waste incineration or water disinfection, often occurs through electrophilic aromatic substitution, where chlorine acts as the electrophile. researchgate.netdatapdf.com

Oxidative Transformation Mechanisms

The oxidative transformation of halogenated polycyclic aromatic hydrocarbons (XPAHs), including dichlorofluoranthenes, is a significant degradation pathway. copernicus.org These reactions, particularly through photochemical processes, lead to the formation of more water-soluble and often smaller organic molecules. nih.gov The primary transformation products identified from the photolysis of highly chlorinated PAHs are consistent with oxidative degradation. copernicus.org

Research on various chlorinated PAHs has shown that oxidation results in a range of products. While specific studies on the complete oxidative pathway of 2,3-Dichlorofluoranthene are limited, the mechanisms for similar compounds suggest the formation of characteristic oxygenated derivatives. copernicus.org

Table 1: Likely Oxidative Transformation Products of Chlorinated PAHs

| Product Class | Description | Source |

| Quinones | Compounds derived from the aromatic structure by converting C=C bonds to C=O groups at two ends of a six-membered ring. copernicus.org | copernicus.org |

| Ketones | Organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms. copernicus.org | copernicus.org |

| Hydroxyl-bearing compounds | Molecules where a hydrogen atom is replaced by a hydroxyl (-OH) group. copernicus.org | copernicus.org |

| Ring-opened products | Products resulting from the cleavage of the aromatic ring structure, leading to smaller, often aliphatic, molecules. copernicus.org | copernicus.org |

These transformation processes indicate that the ultimate breakdown of this compound likely involves dechlorination and the fragmentation of the parent aromatic structure. copernicus.org

Photochemical Degradation Pathways

Photochemical processes are a primary route for the elimination of organic pollutants from the atmosphere and aquatic environments. nih.govcopernicus.org For halogenated PAHs like this compound, these pathways are critical to their environmental fate.

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical breakdown. nih.gov Halogenated PAHs undergo direct photolysis when exposed to solar radiation, with the rate and mechanism influenced by the parent PAH structure and the nature of the halogen substituent. copernicus.orgnih.gov Studies have shown that brominated PAHs tend to be more unstable under photoirradiation than their chlorinated counterparts. copernicus.org

In the environment, much of the photochemical degradation of PAHs and their halogenated derivatives occurs through heterogeneous phototransformation. This process involves reactions on the surface of particulate matter, such as atmospheric aerosols. copernicus.orgcopernicus.org Photoirradiation significantly enhances the transformation of XPAHs compared to dark conditions. copernicus.org Several environmental factors influence the rate and extent of these reactions.

Table 2: Factors Influencing Heterogeneous Phototransformation of XPAHs

| Influencing Factor | Effect on Transformation | Source |

| Photoirradiation | Significantly increases the rate of molecular breakdown compared to dark conditions. | copernicus.org |

| Reactive Oxygen Species (ROS) | Increased concentrations of ROS (e.g., hydroxyl radicals) accelerate the transformation process. | copernicus.org |

| Temperature | Elevated temperatures generally increase the rate of transformation. | copernicus.org |

| Humidity | The transformation rate is sensitive to humidity, with studies showing a peak at a relative humidity of 45%. | copernicus.org |

| Parent PAH Structure | The underlying aromatic core is a strong determinant of reactivity (e.g., Fluoranthene < Pyrene < Benzo[a]pyrene). | copernicus.orgcopernicus.org |

| Halogen Substitution | The type of halogen affects stability, with chlorinated PAHs being generally more stable than brominated PAHs. | copernicus.orgcopernicus.org |

These heterogeneous reactions are key mechanisms driving the transformation of atmospheric organic compounds. copernicus.org

Environmental and Abiotic Transformation Processes

This compound can be formed through various abiotic processes, particularly in anthropogenic systems involving chlorine.

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are known to form as disinfection by-products (DBPs) during the chlorination of water for drinking purposes. researchgate.netresearchgate.net Parent PAHs, which are often present as micropollutants in source water, can react with chlorine (typically from hypochlorous acid, HOCl) in an electrophilic substitution reaction. researchgate.net The electron-rich aromatic system of PAHs like fluoranthene is readily attacked by the electrophilic chlorine, leading to the formation of chlorinated derivatives. researchgate.net

Laboratory studies have confirmed the formation of various Cl-PAHs under aqueous chlorination conditions. For instance, the chlorination of fluoranthene has been shown to produce 3-chloro-fluoranthene and 1,3-dichloro-fluoranthene. researchgate.net Besides water treatment, Cl-PAHs are also generated in high-temperature industrial processes, such as waste incineration, where PAHs react with chlorine sources like HCl or Cl2 gas at elevated temperatures. sci-hub.seresearchgate.net

Table 3: Conditions Favoring the Formation of Chlorinated PAHs

| Process | Conditions | Mechanism | Source |

| Water Disinfection | Presence of parent PAHs and a chlorine-based disinfectant (e.g., NaClO, Cl2) in water. | Electrophilic substitution of ring hydrogens by chlorine. | researchgate.netresearchgate.net |

| Waste Incineration | High temperatures (e.g., 600-900 °C) in the presence of PAHs and a chlorine source (e.g., from PVC combustion). | Gas-phase reaction between PAHs and chlorine gas or HCl. | sci-hub.seresearchgate.net |

Mechanisms of Halogenation during Pyrosynthesis

The formation of this compound during pyrosynthesis is a complex process occurring at high temperatures in the presence of a chlorine source. Pyrosynthesis, the thermochemical decomposition of organic materials in an oxygen-deficient environment, provides the necessary energy to break chemical bonds and facilitate the formation of new, often more complex, molecules like chlorinated polycyclic aromatic hydrocarbons (ClPAHs). atamanchemicals.comsemanticscholar.orgresearchgate.net The dominant generation pathway for ClPAHs is the reaction of parent PAHs, such as fluoranthene, with chlorine at elevated temperatures. semanticscholar.orgresearchgate.net

The chlorination of fluoranthene in the gas phase can proceed through two primary mechanistic pathways: electrophilic aromatic substitution and free-radical substitution. The prevailing mechanism is influenced by factors such as temperature, the nature of the chlorine source (e.g., chlorine gas (Cl₂) versus hydrogen chloride (HCl)), and the presence of catalysts. sci-hub.seresearchgate.net

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the fluoranthene molecule. sci-hub.se Fluoranthene is susceptible to this type of reaction, which proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. researchgate.netsci-hub.se

Formation of the Electrophile: At the high temperatures of pyrolysis, molecular chlorine (Cl₂) can be polarized or can interact with catalytic surfaces (like fly ash) to generate a potent electrophile (Cl⁺ or a polarized Cl₂ molecule).

First Chlorination (Formation of 3-Chlorofluoranthene): The electrophile attacks the fluoranthene ring. Theoretical and experimental studies show that the most reactive positions on the fluoranthene molecule for electrophilic attack are C3 and C8. nih.gov Halogenation, specifically, tends to occur preferentially at the C3 position. nih.gov The attack at C3 forms a stable σ-complex because the positive charge can be delocalized effectively over the aromatic system. Subsequent loss of a proton (H⁺) from the same carbon atom restores aromaticity, yielding 3-Chlorofluoranthene.

Second Chlorination (Formation of this compound): The formation of this compound requires a second substitution on the 3-Chlorofluoranthene intermediate. The chlorine atom already present on the ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic attack. However, it is also an ortho, para-director. The positions ortho to the C3 chlorine are C2 and C4, while the para position is C9. A second electrophilic attack by another chlorine electrophile at the C2 position, followed by the loss of a proton, would result in the formation of this compound.

Free-Radical Substitution

At the very high temperatures associated with pyrosynthesis (above 400°C), a free-radical chain reaction mechanism becomes significant. sci-hub.sevaia.com

Initiation: High temperatures or UV radiation provide the energy for the homolytic fission of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). vaia.com

Cl₂ + energy → 2 Cl•

Propagation: The chain reaction proceeds in two steps:

A chlorine radical abstracts a hydrogen atom from the fluoranthene molecule to form hydrogen chloride (HCl) and a fluoranthenyl radical.

The fluoranthenyl radical then reacts with a Cl₂ molecule to form a chlorofluoranthene and a new chlorine radical, which can continue the chain.

Termination: The chain reaction terminates when two radicals combine. vaia.com

The initial substitution to form monochlorofluoranthene would likely still favor the C3 position. The subsequent radical chlorination of 3-Chlorofluoranthene would lead to dichlorinated products. The precise isomer distribution, including the formation of the 2,3-dichloro isomer, depends on the relative stability of the intermediate radicals.

Experimental Findings

Laboratory studies have confirmed that fluoranthene can be chlorinated in the gas phase at high temperatures, simulating pyrosynthetic conditions. Research involving the reaction of fluoranthene vapor with both hydrogen chloride (HCl) and chlorine gas (Cl₂) between 400°C and 900°C demonstrated the formation of both monochloro- and dichloro-fluoranthenes. sci-hub.se The yield of chlorinated products was found to be significantly higher when using Cl₂ gas as the chlorine source compared to HCl. sci-hub.se Dichlorofluoranthenes were specifically formed when reacting with Cl₂ gas at temperatures between 400°C and 500°C. sci-hub.se

The following table summarizes the experimental results for the chlorination of fluoranthene with chlorine gas at various temperatures.

| Temperature (°C) | Fluoranthene Recovered (µg) | Monochlorofluoranthene Formed (µg) | Dichlorofluoranthene Formed (µg) |

|---|---|---|---|

| 400 | 150 | 310 | 140 |

| 500 | 0 | 230 | 110 |

| 600 | 0 | 130 | 0 |

| 700 | 0 | 0 | 0 |

| 800 | 0 | 0 | 0 |

| 900 | 0 | 0 | 0 |

These findings confirm that the pyrosynthesis conditions, particularly temperature and the nature of the chlorine source, are critical in determining the extent of chlorination and the types of products formed. While the specific isomer distribution was not detailed in this study, the data provide clear evidence for the formation of dichlorofluoranthene isomers under these conditions. sci-hub.se

Advanced Analytical Methodologies for the Detection and Quantification of 2,3 Dichlorofluoranthene

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating 2,3-Dichlorofluoranthene from complex mixtures prior to its detection and quantification. chemistry-matters.com The choice of method depends on the sample matrix and the required sensitivity and resolution.

Gas Chromatography (GC) Applications in Dichlorofluoranthene Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile organic compounds like this compound. libretexts.orgdrawellanalytical.com In GC, the sample is vaporized and transported by an inert gas through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. libretexts.org

For the analysis of dichlorofluoranthenes, a capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm), is commonly employed. gdut.edu.cn The temperature of the GC oven is programmed to increase gradually to ensure the effective separation of compounds with a wide range of boiling points. libretexts.org The retention time, the time it takes for a compound to travel through the column, is a key parameter for qualitative analysis. shimadzu.eu

| Parameter | Condition |

|---|---|

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp. 70°C (hold 2 min), ramp 25°C/min to 150°C, ramp 3°C/min to 200°C, ramp 8°C/min to 280°C (hold 15 min) |

Liquid Chromatography (LC) Approaches for Halogenated Polycyclic Aromatic Hydrocarbons

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), serves as a valuable alternative for the analysis of halogenated PAHs. springernature.comnih.gov LC is well-suited for compounds that are thermally labile or have low volatility. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). gdut.edu.cn

For halogenated PAHs, reversed-phase HPLC is often used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mdpi.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Detection is commonly achieved using a fluorescence or mass spectrometric detector. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures

For highly complex samples containing numerous structurally similar compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.comdlr.de This technique utilizes two columns with different stationary phases, providing a two-dimensional separation of the sample components. wikipedia.orgchromatographyonline.com

In a typical GCxGC setup, the effluent from the first-dimension column is continuously trapped and then rapidly injected onto a second, shorter column. wikipedia.org This process, known as modulation, creates a highly detailed two-dimensional chromatogram. chemistry-matters.com A common column configuration for analyzing complex hydrocarbon mixtures is a nonpolar first-dimension column coupled to a semi-polar or polar second-dimension column. dlr.dechromatographyonline.com GCxGC is particularly beneficial for resolving isomeric compounds that may co-elute in a single-dimension GC analysis. wikipedia.org

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides both qualitative and quantitative information about the analytes. wikipedia.orgetamu.edu It measures the mass-to-charge ratio of ionized molecules and their fragments. etamu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

The combination of gas chromatography with mass spectrometry (GC-MS) is a gold standard for the identification and quantification of organic compounds in complex mixtures. wikipedia.org As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). researchgate.net The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries. nist.gov

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. wikipedia.org In this technique, a specific precursor ion from the first mass spectrometer is selected, fragmented, and the resulting product ions are detected in a second mass spectrometer. wikipedia.org This multiple reaction monitoring (MRM) mode significantly reduces background noise and is highly effective for trace analysis of compounds like this compound in complex matrices. gdut.edu.cn

High-Resolution Mass Spectrometry (HRMS) in Trace Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. alevelchemistry.co.uksavemyexams.com This precision allows for the determination of the elemental composition of an unknown compound by distinguishing between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com

When coupled with GC, HRMS, particularly using analyzers like Orbitrap or time-of-flight (TOF), offers exceptional selectivity and sensitivity for the trace analysis of halogenated PAHs. nih.govnih.gov For instance, a study on halogenated PAHs in milk powder utilized a high-resolution gas chromatography Orbitrap mass spectrometry method for detection. nih.gov The high resolving power helps to differentiate target analytes from matrix interferences, which is crucial when analyzing samples at very low concentrations. nih.gov

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| GC-MS (Quadrupole) | Separates ions based on their stability in an oscillating electric field. Provides nominal mass resolution. | Robust, widely available, good for routine quantification and identification using spectral libraries. |

| GC-MS/MS (Triple Quadrupole) | Selects a precursor ion, fragments it, and detects a specific product ion (MRM). | High selectivity and sensitivity, reduced matrix interference, excellent for trace quantification. |

| GC-HRMS (e.g., TOF, Orbitrap) | Measures mass-to-charge ratio with high accuracy, allowing for elemental formula determination. | Unambiguous identification, high specificity, suitable for complex matrices and non-targeted screening. |

Negative Chemical Ionization (NCI) and Electron Ionization (EI) Modes

The choice of ionization mode in gas chromatography-mass spectrometry (GC-MS) is a critical factor in the analysis of this compound. Both Negative Chemical Ionization (NCI) and Electron Ionization (EI) offer distinct advantages for the analysis of halogenated compounds.

Negative Chemical Ionization (NCI) is a soft ionization technique that provides high sensitivity and selectivity for electrophilic compounds, such as those containing chlorine atoms. shimadzu.comshimadzu-la.comgcms.cz This method is particularly well-suited for analyzing toxic chlorinated compounds at trace levels. shimadzu.com In NCI, reagent gases like methane (B114726) or ammonia (B1221849) are used to slow down electrons, facilitating their capture by analyte molecules. shimadzu.com This process, often called electron capture negative ionization (ECNI), results in less fragmentation and typically produces a simple mass spectrum dominated by the molecular ion or a pseudo-molecular ion. gcms.czshimadzu.eu This characteristic is highly advantageous for quantitative analysis as it concentrates the ion current into a single, easily identifiable peak, thereby enhancing sensitivity. shimadzu-la.com NCI is ideal for quantitating trace quantities of persistent organic pollutants (POPs), a group that includes chlorinated compounds. shimadzu-la.com

Electron Ionization (EI) is a more energetic, or "hard," ionization technique. shimadzu-la.com In EI, high-energy electrons bombard the analyte molecules, causing extensive fragmentation. unit.no While this fragmentation provides a detailed mass spectrum that can be used as a "fingerprint" for structural elucidation and compound identification, it can also be a drawback. shimadzu-la.comunit.no For some molecules, EI may not produce a detectable molecular ion, making it difficult to determine the molecular weight directly from the spectrum. shimadzu-la.com Although EI has been traditionally used for the analysis of PAHs, its higher degree of fragmentation can result in lower sensitivity for quantitative purposes compared to the softer ionization of NCI, especially for trace-level analysis of halogenated PAHs. unit.nowaters.comgcms.cz

The combination of both EI and NCI can be used for a comprehensive analysis, where NCI provides selective and sensitive quantification of isomeric and alkylated PAHs, and EI aids in initial identification. nih.gov

| Ionization Mode | Principle | Advantages for this compound Analysis | Disadvantages |

| Negative Chemical Ionization (NCI) | A soft ionization method where thermalized electrons are captured by electrophilic molecules, often with the aid of a reagent gas. shimadzu.comgcms.cz | High sensitivity and selectivity for chlorinated compounds. shimadzu-la.comgcms.cz Produces simple spectra with strong molecular ions, ideal for quantification. shimadzu.comshimadzu.eu | Not all compounds can be negatively ionized; less structural information from fragmentation. shimadzu.com |

| Electron Ionization (EI) | A hard ionization method where high-energy electrons impact molecules, causing fragmentation. unit.no | Provides detailed fragmentation patterns useful for structural identification. unit.no | Can lead to excessive fragmentation and weak or absent molecular ions, potentially reducing sensitivity for quantification. shimadzu-la.comunit.no |

Enhanced Sample Preparation and Introduction Techniques

To achieve the ultra-low detection limits necessary for environmental analysis, advanced sample preparation and introduction techniques are employed. These methods are designed to increase the concentration of the analyte reaching the detector and to minimize interference from the sample matrix.

The Thermal Separation Probe (TSP) is a direct sample introduction technique that enhances the analysis of solid, liquid, and slurry samples with minimal or no preparation. americanlaboratorytrading.comselectscience.net The TSP is installed in a GC inlet and works by thermally breaking down materials in an anoxic environment, similar to pyrolysis. mdpi.com Non-volatile, high-boiling-point matrix components, which could contaminate the GC system, are retained within a disposable micro-vial, while the more volatile analytes are transferred to the column. selectscience.net

This technique is particularly valuable for the analysis of complex environmental samples. selectscience.net A study focused on developing a highly sensitive method for PAHs and their halogenated derivatives (XPAHs), including dichlorofluoranthenes, utilized a TSP coupled to a gas chromatograph with a triple quadrupole mass spectrometer (GC-MS/MS). nih.govresearchgate.net The results demonstrated that the Method Quantification Limit (MQL) values achieved with the TSP method were significantly lower—by a factor of 1.1 to 906—than those of conventional methods. nih.govresearchgate.netresearchgate.net This enhanced sensitivity allows for the detection of compounds that would otherwise be missed, thereby improving risk assessments of indoor air quality. nih.govresearchgate.net

Large Volume Injection (LVI) is a critical technique in modern gas chromatography for determining trace components at very low concentrations. researchgate.netglsciences.eu By injecting a significantly larger sample volume (e.g., up to 100 μL) compared to conventional injections (typically 1 μL), LVI increases the mass of the analyte introduced into the system, thereby boosting sensitivity. researchgate.netchromatographyonline.com This technique can also simplify sample preparation by reducing or eliminating the need for the final extract evaporation step. researchgate.netglsciences.eu

LVI is often performed using a Programmable Temperature Vaporizer (PTV) inlet. chromatographyonline.com The sample is injected into a "cold" liner at a temperature below the solvent's boiling point. glsciences.eu A high flow of carrier gas then evaporates the solvent, which is vented through a split exit, while the less volatile analytes of interest are trapped in the liner. glsciences.eugerstel.com After the solvent is removed, the split exit is closed, and the inlet is rapidly heated to transfer the analytes to the GC column. gerstel.com This process minimizes thermal degradation of analytes and reduces discrimination against less volatile compounds. researchgate.net LVI has been successfully applied to the trace analysis of various contaminants, including dioxins and explosives in environmental and biological matrices. nih.govrsc.org

The analysis of this compound in environmental matrices such as soil, water, and sediment requires effective extraction and cleanup to isolate it from interfering substances. mdpi.com Because PAHs are hydrophobic, they adsorb strongly to organic matter in soil and sediment. nih.gov

Extraction Techniques:

Soxhlet Extraction: A classic and widely used method for extracting PAHs from solid samples like soils and sediments. mdpi.comnih.gov It involves continuously washing the sample with a solvent such as dichloromethane (B109758) or a hexane (B92381) mixture. mdpi.comhilarispublisher.com

Liquid-Liquid Extraction (LLE): Commonly used for aqueous samples, where an immiscible organic solvent (e.g., dichloromethane, hexane) is used to separate PAHs from the water. mdpi.comhilarispublisher.com

Modern Techniques: Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) are more recent methods that offer advantages such as reduced solvent consumption and faster extraction times compared to traditional methods. mdpi.comoalib.com

Cleanup Procedures: After extraction, the resulting solution contains the target analytes as well as other co-extracted compounds that can interfere with the analysis. Cleanup procedures are therefore essential. A common and effective method is solid-phase extraction (SPE). d-nb.info The extract is passed through a cartridge containing an adsorbent material like silica (B1680970) gel or activated carbon. nih.govd-nb.info These materials retain interfering compounds while allowing the target analytes, such as this compound, to pass through for collection and subsequent analysis.

Method Validation and Performance Metrics

To ensure that analytical results are reliable and accurate, methods must be validated. Key performance metrics include the Method Detection Limit (MDL) and the Method Quantification Limit (MQL), which define the sensitivity and quantitative capability of the analytical procedure.

Method Detection Limit (MDL): The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the concentration is distinguishable from the results of a method blank. ecesis.netepa.gov It is a statistical value that indicates the presence of an analyte but not necessarily its exact quantity. ecesis.net The MDL is specific to the entire analytical method, including the matrix, instrumentation, and laboratory conditions. ecesis.netpjlabs.com

Method Quantification Limit (MQL): The MQL, also known as the Limit of Quantitation (LOQ), is the lowest concentration of an analyte that can be reliably and quantitatively measured with a specified level of precision and accuracy under routine laboratory conditions. ecesis.netontosight.ai The MQL is typically higher than the MDL and represents the lowest concentration at which data can be reported without qualification. d-nb.infodtic.mil

For challenging analyses, achieving low MDLs and MQLs is crucial. In the analysis of explosives using LVI-GC-MS with NCI, detection limits of 0.1 pg/μL were achieved. rsc.org For PAHs in sediment using GC-MS/MS, limits of detection were well below 1 μg/kg, ranging from 0.04 to 0.54 μg/kg. waters.comgcms.cz A study that developed a highly sensitive analytical method using a Thermal Separation Probe (TSP) coupled with GC-MS/MS reported that the MQLs for various PAHs and their halogenated derivatives were significantly improved. nih.gov Specifically, the MQL for the related compound 3,8-dichlorofluoranthene (B13090222) was 1.1 times lower with the TSP method compared to conventional analysis. nih.govresearchgate.net

| Parameter | Definition | Significance |

| Method Detection Limit (MDL) | The minimum measured concentration reported with 99% confidence that it is greater than zero or a blank result. ecesis.netepa.gov | Indicates the presence of an analyte; protects against false positives. pjlabs.com |

| Method Quantification Limit (MQL) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. ecesis.netontosight.ai | Establishes the lowest level for accurate and precise quantitative reporting. dtic.mil |

Linearity and Calibration Curve Establishment

The establishment of a linear calibration curve is a critical step in the quantitative analysis of this compound, ensuring that the instrumental response is proportional to the concentration of the analyte over a specified range. For halogenated polycyclic aromatic hydrocarbons (XPAHs), including chlorinated isomers of fluoranthene (B47539), methods such as gas chromatography–mass spectrometry (GC-MS) are commonly employed.

Linearity is typically evaluated by analyzing a series of calibration standards at different concentrations. The relationship between the instrument response and the concentration is then plotted to create a calibration curve. The linearity of this curve is mathematically assessed by the coefficient of determination (r²). For the analysis of XPAHs, calibration curves are generally considered linear if the r² value is greater than 0.99. researchgate.netresearchgate.net

In studies involving the simultaneous analysis of multiple PAH derivatives, including various chlorinated PAHs (ClPAHs), excellent linearity has been demonstrated. For instance, in an analysis using gas chromatography–negative chemical ionization–mass spectrometry (GC–NCI–MS), the r² values for ClPAHs were found to be above 0.9674. kyoto-u.ac.jpcore.ac.uk Specifically, the isomer 3,8-dichlorofluoranthene showed an r² value of 0.9998. core.ac.uk Another study focusing on a broad range of XPAHs reported linear calibration curves over standard solution ranges from 0.3 to 10 ng/mL with r² values exceeding 0.99. researchgate.net Similarly, research on the simultaneous detection of chlorinated PAHs with polycyclic aromatic hydrocarbons in wastewater matrix samples also reported satisfactory linearity, with coefficients of determination for most compounds being greater than 0.99. researchgate.net

The data below summarizes the linearity findings for chlorinated PAHs from relevant analytical studies.

Table 1: Linearity Data for Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs)

| Analyte Class/Compound | Method | Concentration Range | Coefficient of Determination (r²) | Source(s) |

|---|---|---|---|---|

| Halogenated PAHs (XPAHs) | GC-MS | 0.3 - 10 ng/mL | > 0.99 | researchgate.net |

| Chlorinated PAHs (ClPAHs) | GC-MS | Not Specified | > 0.99 | researchgate.net |

| Chlorinated PAHs (ClPAHs) | GC-NCI-MS | Not Specified | > 0.9674 | kyoto-u.ac.jpcore.ac.uk |

Analytical Recovery Assessments

Analytical recovery assessments are essential for validating the accuracy and efficiency of an analytical method by quantifying the amount of an analyte extracted from a sample matrix. These assessments involve spiking a blank or reference sample with a known concentration of the analyte and then carrying out the entire analytical procedure—extraction, cleanup, and analysis—to determine the percentage of the spiked analyte that is detected.

For chlorinated PAHs, recovery studies have been performed on various environmental matrices. The acceptable recovery range can vary depending on the complexity of the sample matrix and the specifics of the analytical method. In a study analyzing chlorinated PAHs in wastewater, the recoveries of all compounds were reported to be between 58% and 127%. researchgate.net

Research involving the analysis of XPAHs in atmospheric deposition samples reported recovery rates for individual congeners ranging from 75% to 126% for filter samples and 65% to 115% for XAD resin samples. d-nb.info In another comprehensive study determining various PAH derivatives, the analytical recoveries of targeted ClPAHs from quartz fiber filters (QFFs) ranged from 74.0% to 110.2%. kyoto-u.ac.jp When analyzing a certified reference material (CRM No.8, vehicle exhaust particulates), the recoveries for ClPAHs were between 88.0% and 112.2%. kyoto-u.ac.jpcore.ac.uk For instance, the recovery for 1,3-dichlorofluoranthene (B14417955) from QFFs was 110.2%. kyoto-u.ac.jp

These findings indicate that the extraction and cleanup procedures employed in these methods are effective for achieving acceptable analytical recoveries for dichlorofluoranthene isomers and related compounds from complex environmental samples.

Table 2: Analytical Recovery Data for Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs)

| Analyte Class/Compound | Sample Matrix | Recovery Range (%) | Source(s) |

|---|---|---|---|

| Chlorinated PAHs (ClPAHs) | Wastewater | 58 - 127 | researchgate.net |

| Halogenated PAHs (XPAHs) | Air Filters | 75 - 126 | d-nb.info |

| Halogenated PAHs (XPAHs) | XAD Resin | 65 - 115 | d-nb.info |

| Chlorinated PAHs (ClPAHs) | Quartz Fiber Filters (QFFs) | 74.0 - 110.2 | kyoto-u.ac.jp |

| 1,3-Dichlorofluoranthene | Quartz Fiber Filters (QFFs) | 110.2 | kyoto-u.ac.jp |

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 1,3-Dichlorofluoranthene | - |

| This compound | - |

| 3,8-Dichlorofluoranthene | - |

| Fluoranthene | - |

| Polycyclic Aromatic Hydrocarbons | PAHs |

| Halogenated Polycyclic Aromatic Hydrocarbons | XPAHs |

Environmental Chemistry and Occurrence of 2,3 Dichlorofluoranthene

Occurrence and Distribution in Various Environmental Compartments

No studies documenting the detection or concentration of 2,3-Dichlorofluoranthene in the atmosphere, aquatic environments, or soil were identified. Research on other chlorinated compounds, such as 2,3-dichloropropene, has highlighted a similar lack of data, with reports noting that analytical methods for this specific isomer were not located in the available literature. This suggests that the analysis of specific isomers of lesser-known chlorinated compounds is not a common practice.

Atmospheric Particulate Matter and Air

There is no available data on the concentration or presence of this compound in atmospheric particulate matter or in the vapor phase in air. Generally, chlorinated PAHs are considered ubiquitous contaminants in urban air.

Aquatic Environments (Water, Snow, Sediments)

No measurements of this compound in water, snow, or sediment have been documented in the reviewed sources. Studies on parent PAHs are common, but data on their chlorinated derivatives, especially specific isomers, are sparse.

Soil and Dust Matrices

The presence and concentration of this compound in soil and dust matrices have not been reported in the available scientific literature.

Environmental Source Apportionment

While direct sources of this compound have not been identified, the primary sources of chlorinated PAHs in general are believed to be secondary reactions. These compounds can be formed from the reaction of parent PAHs with chlorine during pyrosynthesis processes, such as waste incineration and in vehicle exhaust. Another potential source is the chlorination of water that is already polluted with parent PAHs like fluoranthene (B47539).

Environmental Persistence and Transport

Specific data on the environmental half-life, persistence, and transport of this compound is not available. As a class, chlorinated PAHs are noted for being highly lipophilic, suggesting they have high bioconcentration factors (BCF) and are likely to persist in the environment. Their transport would be governed by their partitioning between gaseous and particulate phases in the atmosphere and their sorption to soil and sediment in terrestrial and aquatic systems.

Vapor-Phase and Particulate-Phase Distribution

No experimental or modeling data on the vapor-phase and particulate-phase distribution of this compound could be found. This distribution is critical for understanding the atmospheric transport and deposition of the compound.

Sorption to Soil and Sediment

The sorption of a chemical to soil and sediment is a critical process that influences its mobility, bioavailability, and persistence in the environment. To assess this for this compound, the following parameters would be essential:

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to bind to organic matter in soil and sediment. A high Koc value suggests strong binding, leading to lower mobility and bioavailability.

Soil-Water Partition Coefficient (Kd): This coefficient measures the ratio of the chemical's concentration in the solid phase (soil/sediment) to its concentration in the aqueous phase. It is influenced by soil properties such as organic carbon content, clay content, and pH.

Table 1: Hypothetical Data Table for Sorption Coefficients of this compound

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| Koc | Data not available | L/kg | - |

Detailed research findings would involve laboratory batch equilibrium studies or field studies to determine these coefficients under various environmental conditions. Such studies would investigate the influence of factors like:

Soil and Sediment Properties: Organic matter content, particle size distribution (sand, silt, clay), and pH.

Environmental Conditions: Temperature and water salinity.

Without this data, it is not possible to create an interactive data table or provide a detailed analysis of this compound's behavior in soil and sediment.

Long-Range Transport Potential (LRTP)

The long-range transport potential of a chemical determines its ability to travel far from its source, leading to contamination in remote areas. The assessment of LRTP for this compound would require information on its persistence and mobility in various environmental compartments. Key parameters include:

Atmospheric Half-Life: The time it takes for half of the chemical to be removed from the atmosphere through processes like photolysis (degradation by sunlight) and reaction with atmospheric oxidants (e.g., hydroxyl radicals). A longer half-life indicates a greater potential for long-distance transport.

Henry's Law Constant: This constant describes the partitioning of a chemical between water and air. A higher value indicates a greater tendency to volatilize from water or moist soil into the atmosphere, facilitating atmospheric transport.

Bioaccumulation Potential: While not directly a measure of transport, the potential for a chemical to accumulate in organisms can contribute to its transport via migratory species.

Table 2: Hypothetical Data Table for Properties related to Long-Range Transport Potential of this compound

| Parameter | Value | Units | Significance for LRTP |

|---|---|---|---|

| Atmospheric Half-Life | Data not available | days | Longer half-life increases transport distance. |

| Henry's Law Constant | Data not available | Pa·m³/mol | Higher values suggest greater potential for atmospheric transport. |

Detailed research findings would involve laboratory studies to determine degradation rates and partitioning behavior, as well as the use of environmental fate and transport models to simulate the movement of the chemical on a regional or global scale.

In the absence of specific data for this compound, any discussion on its sorption to soil and sediment or its long-range transport potential would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Computational and Theoretical Studies of 2,3 Dichlorofluoranthene

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and its thermodynamic stability. For complex organic molecules such as 2,3-Dichlorofluoranthene, two prominent methods are Density Functional Theory (DFT) and Coupled Cluster (CCSD(T)).

Density Functional Theory (DFT) has become a widely used method for the quantum chemical study of polycyclic aromatic hydrocarbons (PAHs) and their derivatives due to its favorable balance between computational cost and accuracy. DFT calculations can be employed to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. These calculations have been successfully applied to a range of PAHs to understand their structural and electronic properties. researchgate.net

For instance, studies on related chlorinated aromatic compounds have utilized DFT to determine their optimized molecular structures. researchgate.net The choice of the functional and basis set is crucial in DFT calculations and is often benchmarked against experimental data or higher-level computational results when available. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set, for example, 6-311G(d,p), to achieve reliable results for organic molecules. researchgate.net

The application of DFT to this compound would likely involve geometry optimization to find the lowest energy conformation. From this optimized structure, various energetic properties, such as the total electronic energy, enthalpy of formation, and frontier molecular orbital energies (HOMO and LUMO), can be calculated. The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for a Chlorinated Aromatic System This table presents hypothetical data to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not readily available in the reviewed literature.

| Parameter | Value |

| C-C Bond Length (Aromatic) | 1.39 - 1.42 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-H Bond Length | ~1.08 Å |

| Aromatic Ring Bond Angles | ~120° |

Coupled Cluster theory, particularly the "gold standard" CCSD(T) method which includes single, double, and perturbative triple excitations, offers a higher level of accuracy for calculating molecular energies compared to DFT. acs.org However, its high computational cost generally limits its application to smaller molecules or for benchmarking the results of less computationally expensive methods like DFT.

For PAHs, CCSD(T) can be used to obtain highly accurate isomerization energies and enthalpies of formation. researchgate.net While a full geometry optimization of a molecule the size of this compound using CCSD(T) would be computationally demanding, it is feasible to perform single-point energy calculations on a DFT-optimized geometry to obtain a more accurate electronic energy. acs.org

The DLPNO-CCSD(T) method, a more computationally efficient variant, has been successfully used to calculate the enthalpies of formation for a range of PAHs, demonstrating excellent agreement with experimental data where available. acs.org Such an approach could be theoretically applied to this compound to provide a benchmark for its thermodynamic stability.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are invaluable for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra and the identification of unknown compounds.

Theoretical vibrational spectra can be calculated from the optimized molecular geometry. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. DFT methods are commonly used for these calculations. researchgate.net

The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor. researchgate.net For PAHs, these scaled theoretical frequencies have shown good agreement with experimental FTIR and Raman spectra, aiding in the assignment of the observed vibrational bands. researchgate.net

A computational vibrational analysis of this compound would predict the characteristic stretching and bending modes of the fluoranthene (B47539) backbone, as well as the vibrational modes associated with the C-Cl bonds. This information would be crucial for identifying the compound in complex mixtures using vibrational spectroscopy.

Table 2: Illustrative Calculated Vibrational Frequencies for a Chlorinated PAH Fragment This table presents hypothetical data. Specific experimental or calculated vibrational frequencies for this compound are not available in the provided search results.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1400 - 1650 |

| C-Cl Stretch | 600 - 800 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 |

Quantum chemical calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application. For fluorinated aromatic compounds, the prediction of ¹⁹F NMR chemical shifts is also of significant interest. nih.govresearchgate.net The accuracy of these predictions depends on the level of theory and the basis set used. mdpi.com By comparing the calculated chemical shifts with experimental NMR spectra, it is possible to confirm the structure of a molecule and assign the signals to specific nuclei. nih.gov

For this compound, DFT-based calculations could predict the ¹H and ¹³C NMR chemical shifts, which would be instrumental in its structural elucidation and characterization.

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netsigmaaldrich.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. researchgate.net

Studies on fluoranthene and its derivatives have shown that TD-DFT calculations can provide UV-Vis spectra that are in good agreement with experimental measurements. researchgate.netsigmaaldrich.com These simulations can help to understand the electronic structure of the molecule and the nature of the electronic transitions, such as π→π* transitions, which are characteristic of PAHs. researchgate.net

A TD-DFT simulation of the UV-Vis spectrum of this compound would provide valuable information about its electronic properties and would be a useful tool for its detection and quantification using UV-Vis spectroscopy.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides powerful tools to investigate the reactivity and transformation pathways of organic molecules like this compound. rsc.orgsciforum.net These methods allow scientists to model chemical reactions at the molecular level, providing insights that are often difficult or impossible to obtain through experimental means alone. nih.govsmu.edu

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying reaction mechanisms. rsc.org By solving approximations of the Schrödinger equation, DFT can be used to calculate the electronic structure of molecules and map out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and products, as well as the calculation of activation energies, which are crucial for determining reaction rates. sciforum.net For a molecule like this compound, DFT could be used to predict its reactivity towards atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3), which are key drivers of PAH degradation in the environment. nih.govresearchgate.net

Key aspects of reaction mechanism elucidation include:

Identification of Reactive Sites: Computational models can predict which atoms in the this compound molecule are most susceptible to attack by various reactants. For PAHs, reactivity is often governed by factors such as electron density and aromaticity. researchgate.netrsc.org The presence of chlorine atoms can significantly alter the electronic properties of the fluoranthene backbone, influencing the regioselectivity of reactions.

Transition State Analysis: By locating the transition state structure for a given reaction, chemists can understand the geometry of the activated complex and the energy barrier that must be overcome for the reaction to proceed. sciforum.netrsc.org This information is vital for predicting reaction kinetics. researchgate.net

Solvent Effects: The surrounding medium can have a profound impact on reaction rates and mechanisms. Computational models can incorporate the effects of solvents, such as water or organic matter, to provide a more realistic picture of chemical transformations in the environment. sciforum.net

Below is a hypothetical data table illustrating the type of information that could be generated from a computational study on the atmospheric reactions of this compound.

| Reactant | Predicted Reactive Site | Calculated Activation Energy (kcal/mol) | Reaction Type |

| •OH | C1 | 5.2 | Addition |

| •NO3 | C8 | 8.9 | Addition |

| O3 | C1-C2 bond | 15.4 | Cycloaddition |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Environmental Fate Modeling and Prediction

Environmental fate models are quantitative tools used to predict the transport, transformation, and ultimate destination of chemicals released into the environment. researchgate.netrsc.orgcdc.gov These models integrate a chemical's physical and chemical properties with information about the environmental compartments (air, water, soil, sediment) to forecast its distribution and persistence. researchgate.netmdpi.com

For chlorinated PAHs like this compound, understanding their environmental fate is crucial for assessing their potential risks. nih.govnih.gov These compounds are known to be persistent and can be transported over long distances. nih.gov

Key components of environmental fate modeling include:

Partitioning Behavior: Models predict how a chemical will distribute itself between different environmental media. This is governed by properties such as the octanol-water partition coefficient (Kow), which indicates a substance's tendency to associate with organic matter, and Henry's Law constant, which describes its partitioning between air and water.

Degradation Processes: The models incorporate rates of degradation through various processes, including photolysis (breakdown by sunlight), biodegradation (breakdown by microorganisms), and chemical reactions with atmospheric oxidants. researchgate.net For chlorinated PAHs, biodegradation can be a slow process, contributing to their persistence. mdpi.com

Transport and Advection: These models simulate the movement of the chemical through the environment, for instance, via wind currents in the atmosphere or water currents in aquatic systems.

A variety of environmental fate models exist, ranging from simple multimedia box models to complex, spatially resolved models that can predict contaminant concentrations in specific geographic locations. researchgate.netmdpi.com For instance, global atmospheric models have been used to simulate the formation and distribution of nitro-PAHs, which are formed from the atmospheric reactions of parent PAHs. acs.org A similar approach could be used to model the fate of this compound and its transformation products.

The table below provides an example of the types of physicochemical properties that would be essential inputs for an environmental fate model of this compound.

| Property | Predicted Value | Significance for Environmental Fate |

| Molecular Weight | 271.14 g/mol | Influences transport and diffusion |

| Log Kow | 6.2 | High potential for bioaccumulation and sorption to soil/sediment |

| Water Solubility | 0.005 mg/L | Low mobility in aqueous systems |

| Vapor Pressure | 1.2 x 10-7 mmHg | Semi-volatile, can exist in both gas and particle phases in the atmosphere |

| Henry's Law Constant | 2.5 x 10-5 atm·m³/mol | Indicates potential for volatilization from water |

Note: The values in this table are hypothetical and are presented for illustrative purposes only.

Future Research Directions and Research Gaps

Development of Novel and Greener Synthetic Routes

The synthesis of chlorinated aromatic compounds, including 2,3-Dichlorofluoranthene, has traditionally relied on methods that can be hazardous and environmentally taxing. A significant research gap exists in the development of sustainable and efficient synthetic pathways. Future research should prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid the use of toxic reagents and solvents. chemistryjournals.netijcrt.org

Key areas for investigation include:

Catalysis: Exploring novel catalytic systems, such as palladium-catalyzed reactions, could offer more selective and efficient routes to specific Cl-PAH isomers like this compound. chemistryviews.org

Alternative Solvents and Conditions: Research into the use of environmentally benign solvents like water, ionic liquids, or supercritical fluids is needed. chemistryjournals.netnih.gov Furthermore, microwave-assisted or mechanochemical methods could reduce reaction times and energy input compared to conventional heating. chemistryjournals.netijcrt.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability, and represent a promising avenue for the synthesis of specialty chemicals like this compound. chemistryjournals.net

| Green Synthesis Strategy | Potential Advantages | Research Focus for this compound |

| Advanced Catalysis | High selectivity, improved atom economy, milder reaction conditions. | Design of specific catalysts for regioselective chlorination of fluoranthene (B47539). |

| Benign Solvents/Conditions | Reduced toxicity and environmental pollution, lower energy use. | Testing synthesis in water, ionic liquids; application of microwave or ultrasound energy. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous flow process for the synthesis and purification. |

Elucidation of Specific Environmental Transformation Products and Pathways

Once released into the environment, this compound is subject to various transformation processes, including biodegradation and photodegradation. iastate.edu The resulting transformation products (TPs) may have different toxicity and persistence profiles than the parent compound. iastate.edunih.gov A critical knowledge gap is the identification of these TPs and the pathways through which they are formed. nih.gov Research has shown that for other organic contaminants, TPs can be more frequently detected in the environment than the original chemical. usgs.gov

Future research should focus on:

Biodegradation Studies: Identifying microorganisms and enzymatic systems capable of degrading this compound in soil and aquatic environments.

Photodegradation Analysis: Characterizing the products formed when this compound is exposed to sunlight in air and water, as this is a major transformation pathway for environmental contaminants. iastate.edu

Simulation Methods: Employing laboratory simulation methods such as photochemical reactors, electrochemical cells, or Fenton-based reactions to mimic natural transformation processes and identify potential TPs. nih.gov

Advancements in Ultra-Trace Analytical Methods for Environmental Monitoring

The accurate detection and quantification of this compound in complex environmental matrices like soil, water, and air at very low concentrations is a significant analytical challenge. ub.edu While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for PAH analysis, there is a continuous need for improved sensitivity and selectivity. researchgate.netnih.gov

Future advancements should target:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap mass spectrometry can aid in the definitive identification of this compound and its unknown transformation products in complex samples. researchgate.net

Improved Sample Preparation: Developing more efficient and automated sample preparation techniques, such as advanced solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is crucial for removing interferences and concentrating the analyte before analysis. ub.edu

Method Validation: A key focus must be the development of fully validated and standardized analytical procedures to ensure the quality and reliability of monitoring data for Cl-PAHs in various environmental and food matrices. d-nb.info

| Analytical Area | Key Advancement | Benefit for this compound Monitoring |

| Detection & Identification | High-Resolution Mass Spectrometry (HRMS) | Provides high accuracy and resolving power to confirm the presence of the target analyte and identify unknown TPs. researchgate.net |

| Sample Preparation | Advanced Extraction & Cleanup | Increases recovery, minimizes matrix effects, and improves data quality. ub.edu |

| Quantification | Chromatographic Separation | Techniques like GC-MS and HPLC are essential for separating this compound from other isomers and contaminants. researchgate.netnih.gov |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational models offer a powerful and cost-effective means to predict the environmental fate, persistence, and potential toxicity of chemicals, complementing experimental data. nih.govresearchgate.net For this compound, there is a significant opportunity to apply these in silico tools.

Future research directions include:

Environmental Fate Modeling: Using models to predict how this compound will move and be transformed in the environment, including its persistence in different compartments like air, water, and soil. researchgate.net

Predictive Toxicology: Developing Quantitative Structure-Activity Relationship (QSAR) models to forecast the potential toxicity of this compound and its transformation products based on their chemical structure.

Molecular Modeling: Employing methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) to simulate interactions at the molecular level, which can provide insights into degradation pathways and mechanisms of toxicity. nih.gov The integration of machine learning with these approaches can further enhance predictive capabilities for designing greener synthetic routes and assessing environmental impact. chemrxiv.org

Q & A

Basic: What systematic strategies are recommended for conducting a literature review on the toxicological profile of 2,3-Dichlorofluoranthene?

Answer:

A rigorous literature review should follow a structured screening process:

- Step 1: Use databases like PubMed, TOXCENTER, and NTRL to identify studies with keywords such as "2,3-Dichlorophenol" (a structural analog) or related chlorophenol derivatives. Advanced search filters (e.g., project titles, abstracts) improve specificity .

- Step 2: Remove duplicates and screen titles/abstracts manually. For example, a 2021 review screened 974 records, retaining 95 for full-text assessment .

- Step 3: Apply inclusion criteria (e.g., relevance to toxicity mechanisms, in vivo/in vitro models) during full-text review. Cross-reference cited studies (e.g., 416 studies cited in a toxicological profile) to ensure comprehensiveness .

Basic: How can analytical methods for detecting this compound in environmental samples be validated?

Answer:

Validation requires:

- Certified Reference Materials (CRMs): Use standardized solutions (e.g., 2,3-Dichlorophenol at 2 µg/mL) to calibrate instruments like GC-MS or HPLC .

- Recovery Experiments: Spike environmental matrices (soil, water) with known concentrations to assess method accuracy (target recovery: 70–120%).

- Cross-Validation: Compare results across labs or techniques (e.g., LC-MS vs. immunoassays) to minimize false positives/negatives .

Advanced: How can contradictions in reported synthesis pathways of this compound be resolved?

Answer:

Contradictions arise from variations in reaction conditions or side products. Mitigation strategies include:

- Reproducibility Checks: Replicate methods under controlled conditions (e.g., inert atmosphere, precise temperature).

- Byproduct Analysis: Use NMR or HRMS to identify impurities (e.g., incomplete fluorination or chlorination).

- Computational Modeling: Apply density functional theory (DFT) to predict energetically favorable pathways and compare with experimental yields .

Advanced: What interdisciplinary approaches integrate computational and experimental data to study environmental persistence?

Answer:

- Hybrid Workflow:

- Computational: Model degradation pathways (e.g., hydrolysis, photolysis) using software like Gaussian or COSMO-RS.

- Experimental: Validate predictions via biodegradation assays (OECD 301F) or soil microcosms .

- Data Reconciliation: Use mixed-methods frameworks to align discrepancies (e.g., adjusting lab conditions to match simulated environments) .

Advanced: How should longitudinal studies on chronic toxicity of this compound be designed?

Answer:

- Model Selection: Use rodent models (e.g., rats) for in vivo studies, ensuring controlled dosing (oral/gavage) over 12–24 months.

- Biomarker Tracking: Monitor liver/kidney enzymes (ALT, creatinine) and histopathological changes .

- Data Collection: Employ staggered sampling intervals (e.g., 3, 6, 12 months) to capture time-dependent effects .

Basic: What are critical considerations for synthesizing this compound in the lab?

Answer:

- Reaction Optimization: Use fluorinating agents (e.g., Selectfluor) under anhydrous conditions to avoid hydrolysis.

- Purification: Separate isomers via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Safety: Implement fume hoods and personal protective equipment (PPE) to handle volatile intermediates .

Advanced: How can discrepancies between in vitro and in vivo toxicity data be methodologically addressed?

Answer:

- Metabolic Profiling: Compare hepatic microsomal metabolism (e.g., CYP450 activity) across models.

- Organ-on-a-Chip Systems: Use microphysiological models (e.g., liver-chip) to bridge in vitro-in vivo gaps .

- Dose Extrapolation: Apply physiologically based pharmacokinetic (PBPK) modeling to align exposure levels .

Advanced: How can ethical data sharing practices be balanced with open science principles for toxic compounds?

Answer:

- De-identification: Remove personally identifiable information (PII) from datasets involving human/animal subjects.

- Controlled Access: Use repositories like Zenodo or EBI Biostudies with embargo options to protect sensitive data .

- Consent Clauses: Include explicit terms in IRB-approved forms allowing anonymized data reuse .

Basic: What structural elements are critical for publishing this compound research in high-impact journals?

Answer:

- Introduction: Contextualize gaps (e.g., limited data on eco-toxicity) and cite foundational studies (e.g., chlorophenol toxicity profiles) .

- Methods: Detail synthesis protocols, purity validation (HPLC >95%), and statistical tests (ANOVA, p<0.05).

- Discussion: Contrast results with prior work (e.g., "Our DFT results conflict with Smith et al. due to solvent effects") .

Advanced: What collaborative frameworks enhance interdisciplinary research on degradation mechanisms?

Answer:

- Team Composition: Assemble chemists (synthesis), biologists (toxicity assays), and data scientists (QSPR models).

- Data Integration: Host regular cross-disciplinary workshops to align computational predictions with experimental outcomes .

- Funding Proposals: Emphasize mixed-methods approaches in grants (e.g., NSF Environmental Chemistry Program) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.